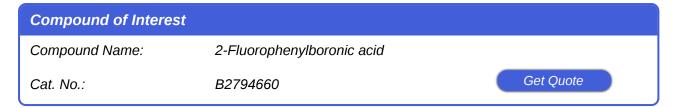


Technical Guide: 2-Fluorophenylboronic Acid (CAS 1993-03-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Fluorophenylboronic acid** (CAS 1993-03-9), a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a list of suppliers, and outlines detailed experimental protocols for its application in key chemical reactions.

Core Properties of 2-Fluorophenylboronic Acid

2-Fluorophenylboronic acid is a white to light yellow crystalline powder.[1] It is an important building block in organic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of **2-Fluorophenylboronic acid** are summarized in the table below for easy reference and comparison.



Property	Value	Source
CAS Number	1993-03-9	[2]
Molecular Formula	C ₆ H ₆ BFO ₂	[2]
Molecular Weight	139.92 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	101-110 °C	[1]
Boiling Point	267.8 ± 42.0 °C (Predicted)	[1]
Density	1.24 ± 0.1 g/cm³ (Predicted)	[1]
Solubility	Soluble in Methanol	[1]
Storage Temperature	Keep in a dark place, sealed in dry, room temperature	[1]

Structural Information

Identifier	Value	
IUPAC Name	(2-fluorophenyl)boronic acid	
SMILES	B(C1=CC=CC=C1F)(O)O	
InChI	InChI=1S/C6H6BFO2/c8-6-4-2-1-3- 5(6)7(9)10/h1-4,9-10H	
InChlKey	QCSLIRFWJPOENV-UHFFFAOYSA-N	

Applications in Organic Synthesis

2-Fluorophenylboronic acid is a key reagent in several important organic reactions. Its primary applications are in Suzuki-Miyaura cross-coupling reactions and Rhodium-catalyzed arylations. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.



Experimental Protocols Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Detailed Experimental Protocol:

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl halide with **2-Fluorophenylboronic acid**.

Materials:

- Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)
- **2-Fluorophenylboronic acid** (1.2 mmol, 1.2 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
- Base (e.g., K2CO3) (2.0 mmol, 2.0 equiv.)
- Solvent (e.g., 1,4-Dioxane/Water mixture)
- · Anhydrous Magnesium Sulfate
- Ethyl Acetate
- Hexanes
- Brine (saturated NaCl solution)

Procedure:

- To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-Fluorophenylboronic acid, and the base.
- Add the palladium catalyst to the flask.



- Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
- Add the degassed solvent to the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction with water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rhodium-Catalyzed Arylation

Rhodium-catalyzed reactions of **2-Fluorophenylboronic acid** are employed for the synthesis of various organic compounds. For instance, the arylation of fluorinated ketones with boronic acids provides access to fluorinated alcohols.

General Experimental Protocol:

The following is a generalized procedure for the Rh-catalyzed arylation of a ketone.

Materials:

- Ketone (1.0 equiv.)
- 2-Fluorophenylboronic acid (1.5-2.0 equiv.)



- Rhodium catalyst (e.g., [Rh(COD)Cl]₂)
- Ligand (if required)
- Base (e.g., K₃PO₄)
- Solvent (e.g., THF, Dioxane)

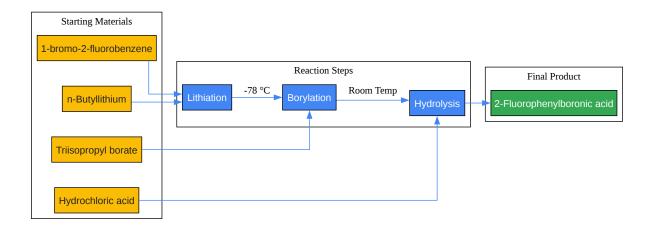
Procedure:

- In a glovebox or under an inert atmosphere, a reaction vessel is charged with the rhodium catalyst and any necessary ligand.
- The ketone, **2-Fluorophenylboronic acid**, and the base are added to the vessel.
- The solvent is added, and the vessel is sealed.
- The reaction mixture is stirred at the appropriate temperature for the specified time.
- Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
- The residue is then purified using standard techniques such as column chromatography to isolate the desired product.

Visualizing Workflows and Pathways Synthesis of 2-Fluorophenylboronic Acid

The synthesis of **2-Fluorophenylboronic acid** typically proceeds via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.





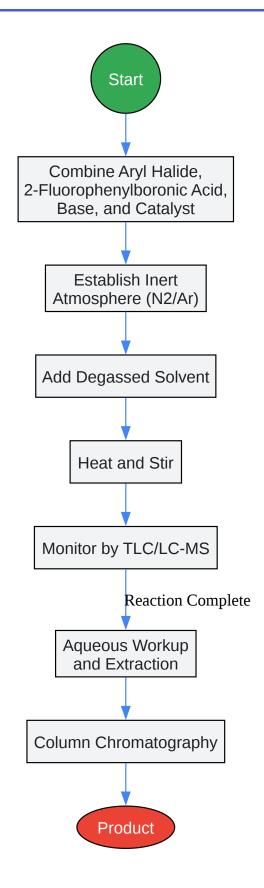
Click to download full resolution via product page

Caption: Synthesis of 2-Fluorophenylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.





Click to download full resolution via product page

Caption: Suzuki-Miyaura reaction workflow.



Suppliers

2-Fluorophenylboronic acid is commercially available from a variety of chemical suppliers. A selection of prominent suppliers is listed below.

Supplier	Purity/Grades Offered
Sigma-Aldrich	≥95%
Alfa Aesar	98%
TCI Chemicals	>97.0% (contains varying amounts of anhydride)
Spectrum Chemical	Not specified
Santa Cruz Biotechnology	For research use only
BLD Pharm	Not specified
Ambeed	98%

Safety Information

2-Fluorophenylboronic acid is classified as an irritant. It is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rh-Catalyzed arylation of fluorinated ketones with arylboronic acids Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Guide: 2-Fluorophenylboronic Acid (CAS 1993-03-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2794660#cas-number-1993-03-9-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com